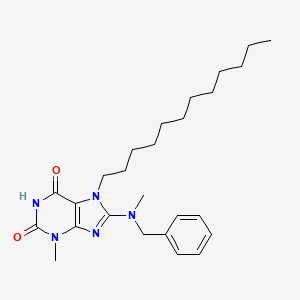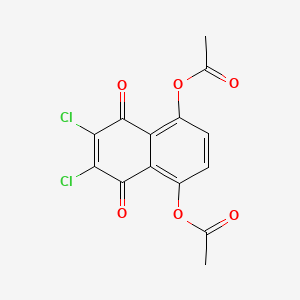![molecular formula C20H18ClN5O5 B12046272 N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12046272.png)
N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including a chlorobenzyl ether, a methoxyphenyl group, and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Chlorobenzyl Ether: This step involves the reaction of 4-chlorobenzyl chloride with a phenol derivative under basic conditions to form the chlorobenzyl ether.
Formation of the Hydrazide: The hydrazide moiety can be synthesized by reacting an appropriate acyl chloride with hydrazine.
Condensation Reaction: The final step involves the condensation of the hydrazide with the aldehyde derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the triazine ring or the hydrazide moiety.
Substitution: The chlorobenzyl ether group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Drug Development: It has potential as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Preliminary studies might suggest its use as an antimicrobial agent.
Cancer Research: It could be investigated for its potential anti-cancer properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It might be explored as a component in pesticides or herbicides.
作用機序
The mechanism of action of N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential metabolic pathways.
類似化合物との比較
Similar Compounds
- **N’-((E)-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE
- **N’-((E)-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE
Uniqueness
The presence of the chlorobenzyl ether group and the specific arrangement of functional groups make N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE unique
特性
分子式 |
C20H18ClN5O5 |
|---|---|
分子量 |
443.8 g/mol |
IUPAC名 |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C20H18ClN5O5/c1-30-17-8-13(4-7-16(17)31-11-12-2-5-14(21)6-3-12)10-22-25-18(27)9-15-19(28)23-20(29)26-24-15/h2-8,10H,9,11H2,1H3,(H,25,27)(H2,23,26,28,29)/b22-10+ |
InChIキー |
XDIYHZQMKBUFBH-LSHDLFTRSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)OCC3=CC=C(C=C3)Cl |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12046201.png)



![4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12046224.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12046236.png)
![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046246.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B12046253.png)
![Dimethyl 1-(4-fluorobenzoyl)-6-methylpyrrolo[2,1-a]isoquinoline-2,3-dicarboxylate](/img/structure/B12046258.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B12046280.png)
![1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one](/img/structure/B12046281.png)

